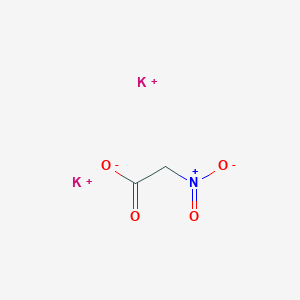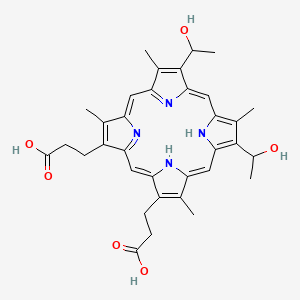![molecular formula C14H14F3N3O4 B12341228 ethyl N-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate](/img/structure/B12341228.png)
ethyl N-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate is a chemical compound with the molecular formula C14H14F3N3O4 and a molecular weight of 345.28 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a hydrazone linkage. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Die Synthese von Ethyl-N-[(2E)-3-Oxo-2-{2-[3-(Trifluormethyl)phenyl]hydrazin-1-yliden}butanoyl]carbamate umfasst mehrere Schritte. Ein gängiger Syntheseweg beinhaltet die Reaktion von Ethylacetoacetat mit 3-(Trifluormethyl)phenylhydrazin unter spezifischen Bedingungen, um das Hydrazon-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann mit Ethylchlorformiat umgesetzt, um das Endprodukt zu erhalten . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und können Erhitzen erfordern, um die Reaktion zu fördern.
Analyse Chemischer Reaktionen
Ethyl-N-[(2E)-3-Oxo-2-{2-[3-(Trifluormethyl)phenyl]hydrazin-1-yliden}butanoyl]carbamate durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung der entsprechenden Oxo-Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Hydrazinderivate führt.
Wissenschaftliche Forschungsanwendungen
Ethyl-N-[(2E)-3-Oxo-2-{2-[3-(Trifluormethyl)phenyl]hydrazin-1-yliden}butanoyl]carbamate hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Reagenz in der organischen Synthese zur Herstellung verschiedener Derivate und Zwischenprodukte verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Es wird derzeit erforscht, ob es aufgrund seiner einzigartigen chemischen Struktur als Therapeutikum verwendet werden kann.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Verfahren verwendet.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-N-[(2E)-3-Oxo-2-{2-[3-(Trifluormethyl)phenyl]hydrazin-1-yliden}butanoyl]carbamate beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Trifluormethylgruppe erhöht seine Lipophilie, wodurch es mit hydrophoben Taschen in Proteinen oder Enzymen interagieren kann. Die Hydrazon-Verknüpfung kann Wasserstoffbrückenbindungen mit aktiven Zentrenresten bilden, wodurch die Enzymaktivität möglicherweise gehemmt oder die Proteinfunktion verändert wird .
Wissenschaftliche Forschungsanwendungen
Ethyl N-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl N-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The hydrazone linkage can form hydrogen bonds with active site residues, potentially inhibiting enzyme activity or altering protein function .
Vergleich Mit ähnlichen Verbindungen
Ethyl-N-[(2E)-3-Oxo-2-{2-[3-(Trifluormethyl)phenyl]hydrazin-1-yliden}butanoyl]carbamate kann mit ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Ethyl-N-[(2Z)-3-Oxo-2-{2-[4-(Trifluormethyl)phenyl]hydrazin-1-yliden}butanoyl]carbamate: Diese Verbindung hat eine ähnliche Struktur, aber eine unterschiedliche Position der Trifluormethylgruppe am Phenylring.
Ethyl-N-[(2E)-2-[2-(3,5-Dimethylphenyl)hydrazin-1-yliden]-3-oxobutanoyl]carbamate: Diese Verbindung hat Dimethylgruppen anstelle einer Trifluormethylgruppe, was zu unterschiedlichen chemischen Eigenschaften und Reaktivitäten führt.
Ethyl-N-[(2E)-3-Oxo-2-{2-[3-(Trifluormethyl)phenyl]hydrazin-1-yliden}butanoyl]carbamate zeichnet sich durch seine Trifluormethylgruppe aus, die einzigartige elektronische und sterische Effekte verleiht und es in verschiedenen Forschungsanwendungen wertvoll macht.
Eigenschaften
Molekularformel |
C14H14F3N3O4 |
|---|---|
Molekulargewicht |
345.27 g/mol |
IUPAC-Name |
ethyl N-[(Z)-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate |
InChI |
InChI=1S/C14H14F3N3O4/c1-3-24-13(23)18-12(22)11(8(2)21)20-19-10-6-4-5-9(7-10)14(15,16)17/h4-7,21H,3H2,1-2H3,(H,18,22,23)/b11-8-,20-19? |
InChI-Schlüssel |
RKIKHRPTRHWBJV-XJGAGPIDSA-N |
Isomerische SMILES |
CCOC(=O)NC(=O)/C(=C(\C)/O)/N=NC1=CC=CC(=C1)C(F)(F)F |
Kanonische SMILES |
CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC=CC(=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12341150.png)
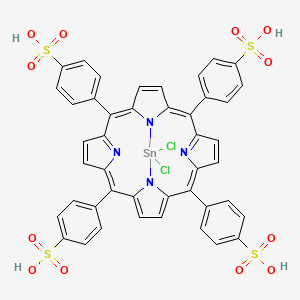

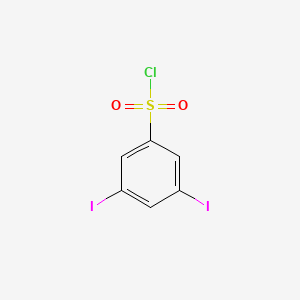
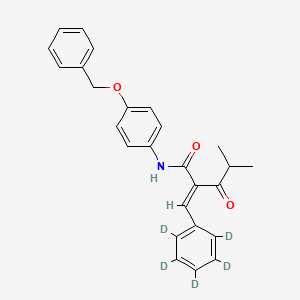
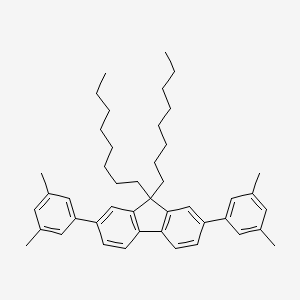
![(2E)-N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-cyano-3-(dimethylamino)prop-2-enamide](/img/structure/B12341184.png)
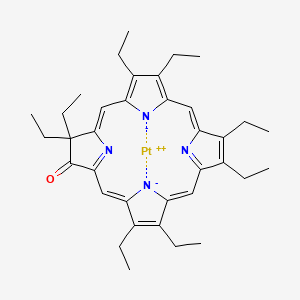
![2-[[6-Chloro-3-[(2-cyanophenyl)methyl]-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile](/img/structure/B12341200.png)
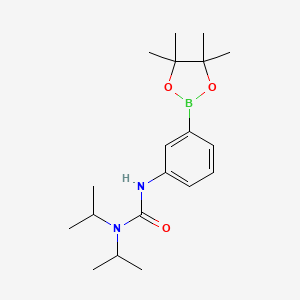
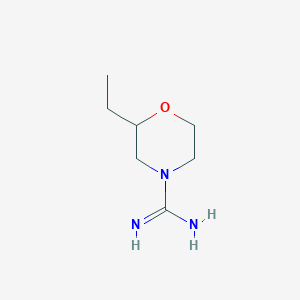
![4-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12341209.png)
